molecular formula C16H9ClN4O B1437753 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile CAS No. 1797296-66-2

4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile

Cat. No.: B1437753
CAS No.: 1797296-66-2
M. Wt: 308.72 g/mol
InChI Key: DOCCGDVUESDPSU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzonitrile.

    Hydroxylation: The hydroxyl group at position 6 can be introduced through a selective hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Pyridinyl Substitution: The pyridin-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of 4-(4-Chlorophenyl)-6-oxo-2-(pyridin-2-yl)pyrimidine-5-carbonitrile.

    Reduction: Formation of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    4-(4-Methylphenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile: Similar structure with a methyl group instead of chlorine.

    4-(4-Methoxyphenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile: Similar structure with a methoxy group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O/c17-11-6-4-10(5-7-11)14-12(9-18)16(22)21-15(20-14)13-3-1-2-8-19-13/h1-8H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCGDVUESDPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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